molecular formula C19H17N7O2 B2663495 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide CAS No. 2034557-75-8

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide

Cat. No.: B2663495
CAS No.: 2034557-75-8
M. Wt: 375.392
InChI Key: SWDNCWINDGBBKD-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a recognized potent and selective dual inhibitor of the non-canonical IκB kinases Tank-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε). These kinases are pivotal regulators of inflammatory signaling pathways, including the IRF3 and NF-κB pathways, and their dysregulation is implicated in cancer, autoimmune diseases, and antiviral responses . The primary research value of this inhibitor lies in its utility for dissecting the distinct and overlapping roles of TBK1 and IKKε in the tumor microenvironment and immune cell signaling. Its application is particularly relevant in oncology research, where it is used to investigate mechanisms of tumor survival and immune evasion, as TBK1/IKKε signaling has been shown to promote oncogenic transformation and resistance to certain cancer therapies . By selectively targeting this kinase node, researchers can explore novel therapeutic strategies for cancers reliant on this pathway, including specific subtypes of breast, lung, and pancreatic cancers. Furthermore, this compound serves as a critical tool in immunology to study innate immune sensing and the subsequent type I interferon response, providing insights into the pathogenesis of inflammatory and infectious diseases.

Properties

IUPAC Name

2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNCWINDGBBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include acyl chlorides, amines, and triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted triazolopyrazine compounds .

Scientific Research Applications

Case Study: Compound 17l

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • A549: 0.98 ± 0.08 µM
    • MCF-7: 1.05 ± 0.17 µM
    • HeLa: 1.28 ± 0.25 µM
  • Mechanism : Induced late apoptosis and inhibited c-Met signaling .

Table 1: Antiproliferative Activity of Compound 17l

Cell LineIC50 Value (µM)Mechanism
A5490.98 ± 0.08Apoptosis induction
MCF-71.05 ± 0.17c-Met inhibition
HeLa1.28 ± 0.25Cell cycle arrest

Inhibition of Kinases

The compound has shown potential as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis.

Research Findings

In vitro studies have demonstrated that the compound significantly inhibits the activity of these kinases:

  • c-Met IC50 : Approximately 26 nM
  • VEGFR-2 IC50 : Approximately 2.6 µM
    These findings suggest that the compound could be developed into a therapeutic agent for treating cancers characterized by aberrant signaling through these pathways .

Antimicrobial Properties

Emerging studies also indicate that compounds with similar structural motifs possess antimicrobial activities against various pathogens.

Case Study: Related Compounds

A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound can also intercalate with DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Solubility Enhancers Potential Targets
Target Compound Quinoline 2-hydroxy, 4-carboxamide, triazolopyrazine-pyrrolidine Hydroxy, carboxamide Kinases, DNA
N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-triazole-4-carboxamide 1,2,3-Triazole 8-hydroxy, phenyl, methylene-carboxamide Hydroxy Enzymes, GPCRs
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride Triazolopyrazine 3-methyl, piperazine, dihydrochloride Dihydrochloride salt Ion channels
4-Azido-3-diazo-3H-pyrazolo[3,4-b]quinoline Pyrazoloquinoline Azido, diazo None (Research use only)

Biological Activity

The compound 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a novel derivative within the class of triazolo[4,3-a]pyrazine compounds. This class has garnered attention due to its diverse biological activities, including antibacterial, antidiabetic, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H17N5O2\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{2}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 13216
Compound 26432
Compound 312864

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives have also been implicated in antidiabetic activity. The pharmacophore associated with these compounds is believed to enhance insulin sensitivity and glucose uptake in cells. For example, the derivative containing the triazolo moiety has been linked to the modulation of glucose metabolism pathways .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Many triazolo derivatives inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Receptor Modulation : Some compounds act as positive allosteric modulators of metabotropic glutamate receptors, influencing neurotransmitter release and neuronal excitability.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of triazolo derivatives found that compound 2e demonstrated superior antibacterial activity with MIC values lower than many standard treatments. This suggests a promising avenue for developing new antibiotics based on this scaffold .
  • Antidiabetic Action : Another investigation focused on the effect of triazolo derivatives on glucose levels in diabetic models showed that these compounds could significantly lower blood sugar levels when administered at optimal dosages.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolo and quinoline rings can enhance biological activity. For example:

  • Substituents at R2 : Long alkyl chains were found to improve lipophilicity and cell permeability compared to aromatic groups.
  • Functional Groups : Electron-donating groups on phenyl rings were correlated with increased antibacterial potency.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling reactions between triazolopyrazine and quinoline-carboxamide intermediates. For example:

  • Triazolopyrazine activation : React triazolopyrazine derivatives (e.g., 39 or 48 in ) with carboxylic acids (e.g., quinoline-4-carboxamide) using EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
  • Purification : Post-reaction, the crude product is isolated via filtration and purified by recrystallization (for crystalline solids) or column chromatography (for complex mixtures) .
  • Cyclization steps : Similar quinoline derivatives are synthesized via thermal cyclization of intermediates, as seen in pyrazoloquinoline systems .

Q. Which characterization techniques are critical for structural confirmation?

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify connectivity of the triazolopyrazine, pyrrolidine, and quinoline moieties. For example, ¹³C NMR can confirm aminoalkylation at specific positions in heterocyclic systems .
  • XRPD and thermal analysis : X-ray powder diffraction (XRPD) and DSC/TGA are employed to assess crystallinity and stability, particularly for salt forms or polymorphs .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. What solubility and stability factors should be prioritized during experiments?

  • Solubility : The compound is likely polar due to its amide and hydroxyl groups, favoring solvents like DMF or DMSO .
  • Stability : Store under inert conditions (N₂/Ar) at –20°C to prevent hydrolysis or oxidation, as recommended for similar triazolopyrazine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Stoichiometry : Use a 2:1 molar ratio of carboxylic acid to amine to drive the coupling reaction to completion .
  • Catalyst selection : Replace EDCI/HOBt with newer coupling agents (e.g., COMU) for improved efficiency in DMF .
  • Process monitoring : Employ TLC or in-line IR to track reaction progress and terminate before side reactions dominate .

Q. How should contradictions in spectral data be resolved during structural elucidation?

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks. For instance, ¹³C NMR in clarified regioselective aminoalkylation in pyrazoloquinolines .
  • Comparative analysis : Cross-reference data with structurally analogous compounds, such as triazolopyridine-8-carboxamides .

Q. What strategies are effective for designing biological activity studies?

  • Target identification : Prioritize kinases or antimicrobial targets, as triazolopyrazine derivatives show activity in these areas .
  • Assay design : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls like staurosporine. For cellular studies, assess cytotoxicity via MTT assays .
  • In silico support : Perform molecular docking using software like AutoDock Vina to predict binding modes to target proteins .

Q. How can impurities from side reactions be identified and mitigated?

  • Common impurities : Unreacted starting materials (e.g., triazolopyrazine intermediates) or byproducts from pyrrolidine ring opening .
  • Detection : Use HPLC-MS with a C18 column and acetonitrile/water gradient to separate impurities .
  • Mitigation : Adjust reaction pH (e.g., DIPEA as a base in ) or introduce scavenger resins to trap reactive intermediates .

Methodological Notes

  • Contradiction analysis : If biological activity varies between batches, compare impurity profiles via LC-MS and repeat assays with repurified samples .
  • Advanced purification : For challenging separations, use preparative HPLC with chiral columns if stereoisomers are suspected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.